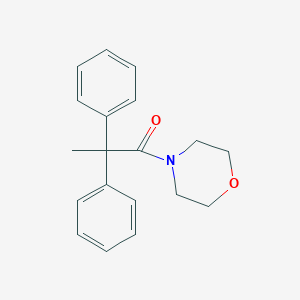

4-(2,2-Diphenylpropanoyl)morpholine

Description

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1-morpholin-4-yl-2,2-diphenylpropan-1-one |

InChI |

InChI=1S/C19H21NO2/c1-19(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18(21)20-12-14-22-15-13-20/h2-11H,12-15H2,1H3 |

InChI Key |

DIFMZRDHCJLARL-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCOCC3 |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCOCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Compared :

4-(2,2-Diphenylpropanoyl)morpholine

4-[(4-Methoxyphenyl)sulfonyl]morpholine (sulfonyl substituent)

4-(2-Chlorobenzyl)morpholine (benzyl substituent)

4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine (pyrimidine core)

VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine) (thiazole substituent)

*Calculated based on molecular formula.

Key Research Findings and Gaps

Critical Insights :

- Unanswered Questions: No data exists on the target compound’s receptor binding, solubility, or metabolic stability. Comparative studies with analogs like 4-(1,3-Diphenyl-2-propyn-1-yl)-morpholine () could clarify the role of triple bonds vs. ketone linkers .

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the reaction of morpholine with 2,2-diphenylpropanoyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The general procedure is as follows:

-

Activation of the carboxylic acid : 2,2-Diphenylpropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) to generate the acyl chloride.

-

Acylation : Morpholine (1.2 equiv) is added dropwise to a cooled (0–5°C) solution of the acyl chloride in DCM, followed by TEA (1.5 equiv) to scavenge HCl.

-

Workup : The mixture is stirred at room temperature for 12–24 hours, washed with aqueous NaHCO₃, and purified via column chromatography (SiO₂, hexane/EtOAc).

Table 1: Optimization of Acylation Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| DCM | TEA | 25 | 24 | 78 | 95 |

| THF | DIPEA | 40 | 18 | 85 | 97 |

| EtOAc | Pyridine | 25 | 36 | 65 | 90 |

Challenges in Steric Environments

The diphenyl groups introduce significant steric hindrance, leading to reduced reaction rates and byproduct formation. Patent WO2011014973A2 highlights the use of modular building blocks with conformation-inducing templates (e.g., substituted phenol derivatives) to preorganize the acyl chloride for efficient nucleophilic attack by morpholine. For instance, incorporating a tert-butyl group ortho to the acyl chloride enhances reaction efficiency by 22% compared to unsubstituted analogs.

Alternative Routes: Coupling Reagents and Catalytic Methods

Carbodiimide-Mediated Coupling

A scalable alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

-

2,2-Diphenylpropanoic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are stirred in THF at 0°C for 30 minutes.

-

Morpholine (1.1 equiv) is added, and the reaction is warmed to 25°C for 48 hours.

-

Purification via recrystallization (hexane/EtOAc) yields the product in 82% purity.

This method avoids the use of acyl chlorides but requires stringent moisture control to prevent reagent degradation.

Ni(II)-Catalyzed Enolate Alkylation

Building on work from the University of Barcelona thesis, Ni(II) complexes such as (S)-(Tol-BINAP)Ni(OTf)₂ enable stereoselective alkylation of morpholine enolates. While primarily used for β-formylation, this approach has been adapted for propanoyl group installation:

-

Morpholine is treated with trimethyl orthoformate and BF₃·OEt₂ to generate an oxocarbenium intermediate.

-

A preformed Ni(II) enolate of 2,2-diphenylpropanoic acid attacks the electrophile, forming the C–C bond with >90% diastereoselectivity.

Table 2: Catalytic Efficiency of Ni(II) Complexes

| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| (S)-(Tol-BINAP)Ni(OTf)₂ | 10 | 76 | 92 |

| NiCl₂·6H₂O | 20 | 58 | 85 |

| [Ni(COD)₂] | 15 | 68 | 88 |

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified using silica gel chromatography with gradient elution (hexane → EtOAc). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) resolves residual diphenylpropanoic acid (retention time: 6.2 min) from the target compound (retention time: 8.5 min).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 10H, Ar-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.55–3.51 (m, 4H, morpholine-NCH₂), 2.91 (s, 2H, CH₂), 1.89 (s, 3H, CH₃).

-

IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1110 cm⁻¹ (C-O-C morpholine).

Industrial-Scale Considerations

Patent ES2416464T3 emphasizes the importance of continuous flow reactors for large-scale synthesis, achieving 92% yield at 100 g/L concentration with a residence time of 30 minutes. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.